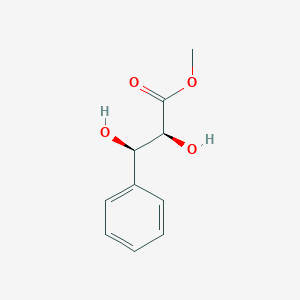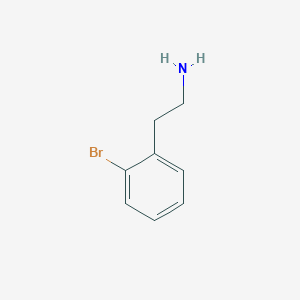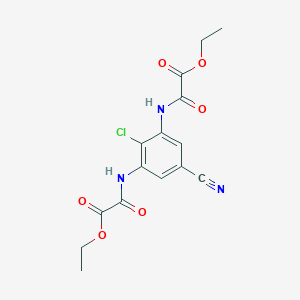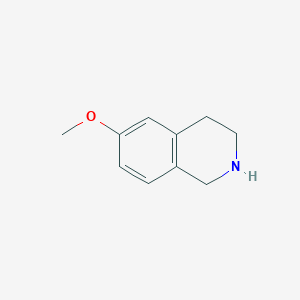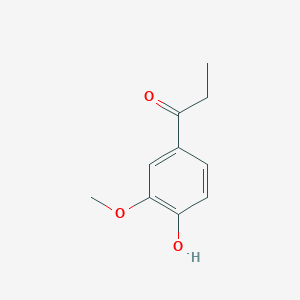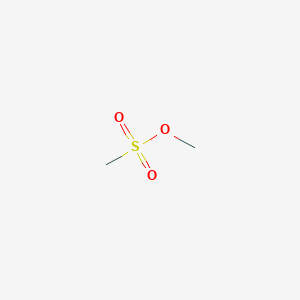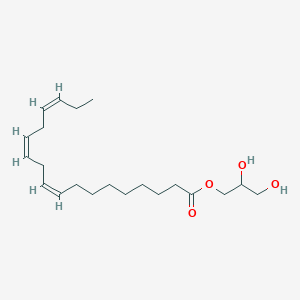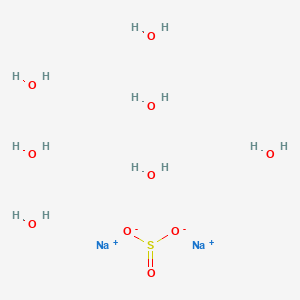
Sodium sulfite heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium sulfite heptahydrate is an inorganic compound with the chemical formula Na₂SO₃·7H₂O. It is a white, water-soluble solid that is commonly used in various industrial processes. This compound is known for its role as an antioxidant and preservative in the food industry, as well as its applications in the pulp and paper industry, water treatment, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sulfite heptahydrate can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide. The reaction is typically conducted in warm water, where sodium sulfite initially precipitates as a white solid. With the addition of more sulfur dioxide, the solid dissolves to form sodium bisulfite, which crystallizes upon cooling .
Industrial Production Methods: Industrially, sodium sulfite is produced by reacting sulfur dioxide with a solution of sodium carbonate. The overall reaction is as follows: [ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ] This method is widely used due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can be oxidized by atmospheric oxygen to form sodium sulfate. [ \text{Na}_2\text{SO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]
Reduction: It acts as a mild reducing agent and can reduce various compounds, such as aldehydes, to their corresponding alcohols.
Substitution: Sodium sulfite can react with halogens to form halogenated sulfites.
Common Reagents and Conditions:
Oxidation: Requires exposure to air or an oxidizing agent.
Reduction: Typically involves the use of sodium sulfite in aqueous solution.
Substitution: Involves halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Sodium sulfate.
Reduction: Corresponding alcohols from aldehydes.
Substitution: Halogenated sulfites.
Scientific Research Applications
Sodium sulfite heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in the preservation of biological samples and as an antioxidant in cell culture media.
Medicine: Utilized in the formulation of certain pharmaceuticals to maintain stability and potency.
Industry: Applied in the pulp and paper industry for lignin removal, in water treatment as an oxygen scavenger, and in the photographic industry to protect developer solutions from oxidation
Mechanism of Action
Sodium sulfite heptahydrate exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant, where it helps to prevent oxidative damage by neutralizing free radicals. In water treatment, it scavenges oxygen, preventing corrosion in boilers and other equipment .
Comparison with Similar Compounds
- Sodium bisulfite (NaHSO₃)
- Sodium metabisulfite (Na₂S₂O₅)
- Sodium sulfate (Na₂SO₄)
Comparison:
- Sodium bisulfite: Similar reducing properties but is more acidic and used in different applications, such as food preservation and wine making.
- Sodium metabisulfite: Stronger reducing agent and used in similar applications but has a different molecular structure and reactivity.
- Sodium sulfate: Primarily used as a drying agent and in detergents, lacks the reducing properties of sodium sulfite .
Sodium sulfite heptahydrate stands out due to its unique combination of reducing properties and water solubility, making it versatile for various industrial and research applications.
Properties
CAS No. |
10102-15-5 |
|---|---|
Molecular Formula |
H4NaO4S |
Molecular Weight |
123.09 g/mol |
IUPAC Name |
disodium;sulfite;heptahydrate |
InChI |
InChI=1S/Na.H2O3S.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |
InChI Key |
QBIGNSMBLQLXMJ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.[O-]S(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
O.OS(=O)O.[Na] |
Key on ui other cas no. |
10102-15-5 |
Pictograms |
Irritant |
Related CAS |
7757-83-7 (Parent) |
Synonyms |
Sulfurous Acid Disodium Salt Heptahydrate; Anhydrous Sodium Sulfite Heptahydrate; Disodium Sulfite Heptahydrate; E 221 Heptahydrate; S-WAT Heptahydrate; Sodium Sulfite Heptahydrate; Sodium Sulfite Anhydrous Heptahydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



